molecular formula C15H21NO4 B7979270 Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate

Cat. No.: B7979270
M. Wt: 279.33 g/mol
InChI Key: HUFDLENBCDGMHA-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate: is a chemical compound with the molecular formula C15H21NO4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the acylation of amino acids. One common method involves the reaction of 2-amino-3-(4-methoxy-2,6-dimethylphenyl)propanoic acid with acetic anhydride in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. This may include the use of advanced reactors and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives and intermediates that can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical products.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can also be employed as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, including its use as a precursor for drug synthesis. It may also be explored for its therapeutic properties in treating various diseases.

Industry: In the industrial sector, the compound is utilized in the manufacturing of specialty chemicals and materials. It plays a role in the development of new products and technologies.

Mechanism of Action

The mechanism by which Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate

  • Methyl 2-acetamido-3-(2,6-dimethylphenyl)propanoate

  • Methyl 2-acetamido-3-(4-methoxy-2-methylphenyl)propanoate

Uniqueness: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate is unique due to its specific structural features, which include the presence of both methoxy and methyl groups on the phenyl ring

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Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-7,14H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFDLENBCDGMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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